

An In-depth Technical Guide to BRD5648: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	BRD5648	
Cat. No.:	B15618251	Get Quote

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Abstract

BRD5648, also known as (R)-BRD0705, serves as the inactive enantiomer and a critical negative control for its potent counterpart, BRD0705, a selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). While BRD0705 shows therapeutic potential in conditions like acute myeloid leukemia (AML), BRD5648 is instrumental in ensuring that the observed biological effects are specifically due to the inhibition of GSK3α and not off-target interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the essential role of BRD5648 in experimental research, particularly in the context of GSK3 signaling pathways.

Chemical Structure and Physicochemical Properties

BRD5648 is a small molecule with a complex heterocyclic structure. Its inactivity as a GSK3 α inhibitor is attributed to its specific stereochemistry, particularly the inverted quaternary center, which does not fit into the ATP-binding domain of the GSK3 enzyme as effectively as its active (S)-enantiomer, BRD0705.[1]

Table 1: Chemical and Physical Properties of BRD5648



Property	Value	Source
Synonyms	(R)-BRD0705	[2][3]
Molecular Formula	C20H23N3O	[4]
Molecular Weight	321.4 g/mol	[3]
CAS Number	2056261-42-6	[2][3][4]
SMILES	CC[C@]1(C2=CNNC2=NC2=C 1C(=O)CC(C)(C)C2)c1ccccc1	[3]
Solubility	Soluble in DMSO (300 mg/mL)	[3]
Predicted Density	1.22 g/cm ³	[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3]

Biological Inactivity and Role as a Negative Control

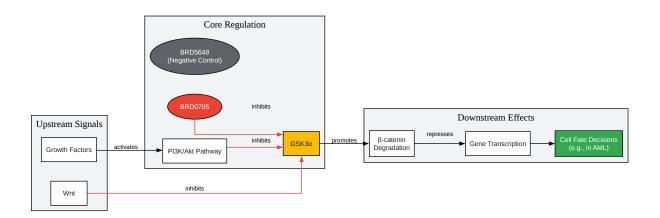
BRD5648 is characterized by its lack of significant inhibitory activity against GSK3 α and GSK3 β .[1] This inactivity is crucial for its function as a negative control in experimental settings. In studies involving BRD0705, parallel experiments with **BRD5648** are conducted to validate that the observed cellular or physiological effects are a direct consequence of GSK3 α inhibition.

It has been demonstrated that, unlike its active enantiomer, **BRD5648** does not induce changes in enzyme phosphorylation or the stabilization of total β -catenin protein, a key downstream effector in the Wnt signaling pathway which is regulated by GSK3.[1][2][3]

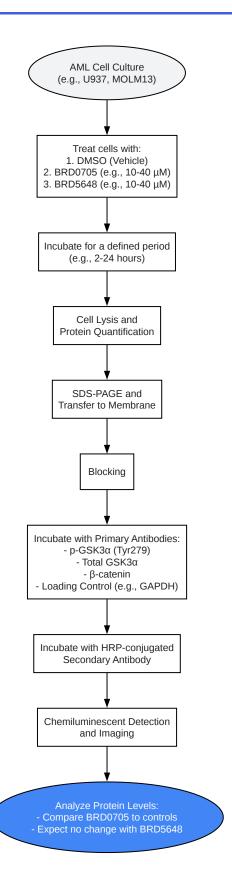
The GSK3 Signaling Pathway

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. The signaling pathway involving GSK3 is complex and central to many physiological functions and disease states. BRD0705, and by extension its negative control **BRD5648**, are valuable tools for dissecting the specific roles of the GSK3α isoform within this pathway.









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